异环孢菌素 A

描述

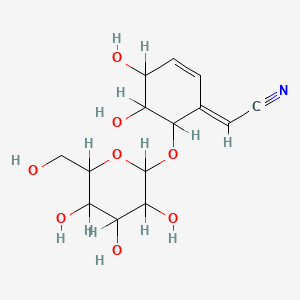

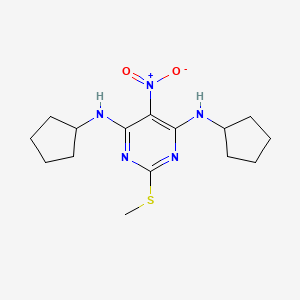

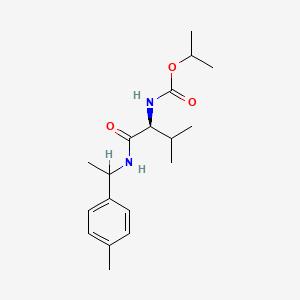

Isocyclosporin A is a cyclodepsipeptide . It is an isomer of cyclosporin A that forms upon acid hydrolysis or upon ionization during mass spectrometry . The molecular formula of Isocyclosporin A is C62H111N11O12 .

Synthesis Analysis

The synthesis of Isocyclosporin A involves complex processes. The kinetics of isomerization of cyclosporin A to Isocyclosporin A were studied in various nonaqueous solvents as a function of temperature and added methanesulfonic acid . The rate of isomerization was found to be acid-catalyzed over the acid concentration range studied .Molecular Structure Analysis

The molecular structure of Isocyclosporin A is complex. Conformer generation is disallowed due to too many atoms and too many undefined stereo centers . More detailed information about the molecular structure can be found in the paper titled "Crystal Structure and Packing of Isocyclosporin A" .Chemical Reactions Analysis

The chemical reactivity of O-acetyl-cyclosporin A was examined to probe the governing mechanism for the isomerization of cyclosporin A. Under identical conditions, O-acetyl-cyclosporin A showed a much greater chemical stability than cyclosporin A, consistent with a mechanism involving the hydroxyoxazolidine intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of Isocyclosporin A are not well-described by simple structural metrics . More research is needed to fully understand these properties.科学研究应用

前药潜力

异环孢菌素 A (isoCyA) 已被研究其在水溶液和人血浆中的降解动力学,揭示了通过分子内氨解定量转化为环孢菌素 A (CyA)。这种转化表明 isoCyA 是 CyA 的潜在前药衍生物,旨在改善母药的递送特性。这种机制涉及在生理条件下更有效的 pH 依赖性转化,表明其在提高 CyA 可用性并可能提高其治疗效果的效用,而不会改变其药理特征 (Bundgaard & Friis, 1992)。

环孢菌素 A 及其杂质的分析方法开发

对用于测定环孢菌素 A (CyA) 及其杂质(包括this compound)的高效液相色谱 (HPLC) 方法的开发和验证的研究,极大地促进了药物制剂中的质量控制。这种分析方法确保了对 CyA 降解产物和相关化合物的准确评估,这对于维持 Neoral 及其仿制药等免疫抑制剂药物的疗效和安全性至关重要。分析技术的这些进步强调了精确测量和控制药物制剂中this compound 水平的重要性,有助于环孢菌素 A 基治疗的可靠性和治疗一致性 (Bonifácio 等人,2009)。

异构化和识别技术

在酸性条件下异构化为非活性异环孢菌素的现象以及随后在质谱 (MS) 分析中由于快速转化而带来的挑战,导致了开发了区分环孢菌素 A 和this compound 的方法。采用双质子化物种的碰撞诱导解离技术来抑制 N→O 酰基转移,促进了环孢菌素和异环孢菌素的明确分析。这种方法学进步有助于对这些化合物进行精确识别,这对于确保环孢菌素 A 在临床环境中的正确使用和有效性至关重要 (Baranova 等人,2021)。

作用机制

Target of Action

Isocyclosporin A is a rearranged degradation product of Cyclosporin A . Cyclosporin A is known to bind to the receptor cyclophilin-1 inside cells . This interaction forms a complex known as cyclosporine-cyclophilin . The primary role of this complex is to inhibit T cell activation , which is crucial in transplantation surgery and the treatment of various inflammatory and autoimmune conditions .

Mode of Action

The cyclosporine-cyclophilin complex inhibits calcineurin , which in turn stops the dephosphorylation and the activation of the nuclear factor of activated T-cells (NF-AT), a family of transcription factors . This inhibition prevents the transcription of interleukin-2, a cytokine responsible for the proliferation of T-lymphocytes, thus suppressing the immune response .

Biochemical Pathways

The biochemical pathways affected by Isocyclosporin A are likely similar to those affected by Cyclosporin A due to their structural similarity. Cyclosporin A primarily affects the calcineurin pathway . By inhibiting calcineurin, it prevents the activation of NF-AT transcription factors, thereby suppressing the production of interleukin-2 and the subsequent proliferation of T-lymphocytes .

Pharmacokinetics

Cyclosporin a, from which isocyclosporin a is derived, is known for its superb bioavailability due to its conformational variability . It is absorbed slowly and incompletely, predominantly in the upper part of the small intestine . The absorption half-life measured ranged from 0.5 to 2 hours .

Result of Action

Given its structural similarity to cyclosporin a, it can be inferred that isocyclosporin a may also suppress the immune response by inhibiting t cell activation . This makes it potentially useful in preventing organ transplant rejection and treating various inflammatory and autoimmune conditions .

Action Environment

The action of Isocyclosporin A is influenced by environmental factors. For instance, in protic solutions, isomerization occurs over several hours, contributing significantly to the degradation of Cyclosporin A to Isocyclosporin A . This rearrangement has also been observed in the gas phase, specifically on a millisecond time scale when analyzing singly protonated molecules of Cyclosporin A with an ion trap or quadrupole mass analyzers .

安全和危害

未来方向

Cyclosporins, including Isocyclosporin A, are natural or synthetic undecapeptides with a wide range of actual and potential pharmaceutical applications . Future research could focus on the conformation-dependent permeability of cyclosporins and similar compounds . Current knowledge gaps in the literature and recommendations regarding future avenues of exploration are discussed in the paper titled "Cyclosporin Structure and Permeability: From A to Z and Beyond" .

生化分析

Biochemical Properties

Isocyclosporin A plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cyclophilin, a peptidyl-prolyl cis-trans isomerase, forming a complex that inhibits calcineurin . This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells, thereby suppressing T-cell activation and proliferation. Additionally, isocyclosporin A exhibits antifungal, antiparasitic, and anti-inflammatory properties .

Cellular Effects

Isocyclosporin A affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In T-cells, isocyclosporin A inhibits the activation of nuclear factor of activated T-cells, leading to reduced production of interleukin-2 and other cytokines . This results in the suppression of immune responses, making isocyclosporin A valuable in preventing graft rejection during transplantation .

Molecular Mechanism

The molecular mechanism of isocyclosporin A involves its binding interactions with cyclophilin. The isocyclosporin A-cyclophilin complex inhibits calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase . This inhibition prevents the dephosphorylation and subsequent activation of nuclear factor of activated T-cells, thereby blocking the transcription of genes involved in T-cell activation . Additionally, isocyclosporin A may undergo conformational changes that enhance its binding affinity to cyclophilin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isocyclosporin A change over time due to its stability and degradation. Isocyclosporin A isomerizes from cyclosporin A in protic solutions over several hours, contributing to the degradation of cyclosporin A . This rearrangement can be influenced by factors such as pH, solvent composition, and temperature . Long-term effects on cellular function include sustained immunosuppression and potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of isocyclosporin A vary with different dosages in animal models. At low doses, isocyclosporin A exhibits immunomodulatory properties, affecting CD8+ T lymphocyte activation and autoimmune diseases . Higher doses may lead to toxic or adverse effects, including nephrotoxicity and hepatotoxicity . Threshold effects observed in studies indicate that careful dosage management is crucial to minimize adverse effects while maintaining therapeutic efficacy .

Metabolic Pathways

Isocyclosporin A is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 . It is primarily metabolized into hydroxylated and demethylated derivatives, which are further processed by hepatic enzymes . These metabolic pathways influence the bioavailability and clearance of isocyclosporin A, affecting its overall pharmacokinetic profile .

Transport and Distribution

Isocyclosporin A is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It exhibits high lipid solubility, allowing it to cross cellular membranes and accumulate in various tissues . In the blood, isocyclosporin A is associated with erythrocytes, leukocytes, and plasma lipoproteins . Its distribution is influenced by factors such as protein binding and tissue affinity .

Subcellular Localization

The subcellular localization of isocyclosporin A is primarily within the cytoplasm, where it interacts with cyclophilin and inhibits calcineurin . This localization is facilitated by its hydrophobic nature and the presence of targeting signals that direct it to specific cellular compartments . Post-translational modifications, such as N-methylation, may also play a role in its subcellular distribution and activity .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Isocyclosporin A involves the modification of Cyclosporin A, which is a cyclic polypeptide composed of 11 amino acids. The modification includes the isomerization of the peptide bond between the first and second amino acids, resulting in the formation of Isocyclosporin A.", "Starting Materials": [ "Cyclosporin A", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "N,N-Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Diisopropylethylamine", "2,4,6-Trichlorobenzoyl chloride", "Pyridine" ], "Reaction": [ "Cyclosporin A is dissolved in methanol and treated with hydrochloric acid to cleave the cyclic peptide bond.", "The resulting linear peptide is then isomerized by treatment with sodium hydroxide in methanol to form Isocyclosporin A.", "Isocyclosporin A is purified by extraction with ethyl acetate and recrystallization from N,N-dimethylformamide.", "The side chain of Isocyclosporin A is then modified by treatment with 2,4,6-trichlorobenzoyl chloride in the presence of N,N'-dicyclohexylcarbodiimide and diisopropylethylamine.", "The resulting product is then treated with pyridine to remove the protecting group, yielding the final product of Isocyclosporin A." ] } | |

CAS 编号 |

59865-16-6 |

分子式 |

C62H111N11O12 |

分子量 |

1202.6 g/mol |

IUPAC 名称 |

30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52-50(63-18)56(78)66-43(26-2)58(80)68(19)33-48(74)69(20)44(29-34(3)4)55(77)67-49(38(11)12)61(83)70(21)45(30-35(5)6)54(76)64-41(16)53(75)65-42(17)57(79)71(22)46(31-36(7)8)59(81)72(23)47(32-37(9)10)60(82)73(24)51(39(13)14)62(84)85-52/h25,27,34-47,49-52,63H,26,28-33H2,1-24H3,(H,64,76)(H,65,75)(H,66,78)(H,67,77)/b27-25- |

InChI 键 |

QEKLELUAISGHEL-RFBIWTDZSA-N |

手性 SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)C/C=C\C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

规范 SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

外观 |

Solid powder |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Isocyclosporin A; Isocyclosporin-A; IsocyclosporinA. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)

![5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide](/img/structure/B1672152.png)

![[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B1672167.png)